3-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1H-quinazoline-2,4-dione
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Overview
Description
3-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1H-quinazoline-2,4-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a quinazoline core with a 2,4-dione substitution and an ether-linked 2-methylpropan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1H-quinazoline-2,4-dione typically involves multi-step organic reactions
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of 2,4-Dione Functionality: The 2,4-dione functionality can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Etherification: The final step involves the etherification of the quinazoline-2,4-dione with 2-methylpropan-2-ol in the presence of a strong acid catalyst like sulfuric acid or a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
3-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinazoline core or the ether-linked side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives with additional oxygen-containing groups, while reduction may produce diols or alcohols.
Scientific Research Applications
3-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1H-quinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a lead compound for developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: Lacks the ether-linked side chain but shares the core structure.
2-Methylpropan-2-yl Quinazoline Derivatives: Similar side chain but different substitutions on the quinazoline core.
Uniqueness
3-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1H-quinazoline-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives. Its ether-linked side chain can influence its solubility, stability, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-9-8-16-12(17)10-6-4-5-7-11(10)15-13(16)18/h4-7H,8-9H2,1-3H3,(H,15,18) |
InChI Key |
AVHMTRQQGOPFHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCN1C(=O)C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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